2,3-Dibromo-1-chlorooxanthrene
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Overview
Description
2,3-Dibromo-1-chlorooxanthrene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of two bromine atoms and one chlorine atom attached to an oxanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1-chlorooxanthrene typically involves the bromination and chlorination of oxanthrene. One common method is the bromination of oxanthrene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions. Following bromination, chlorination is achieved using chlorine gas or a chlorinating agent like thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-1-chlorooxanthrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form oxanthrene derivatives with different oxidation states.
Reduction Reactions: Reduction of the halogen atoms can lead to the formation of partially or fully dehalogenated oxanthrene compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxanthrene derivatives, oxidized oxanthrene compounds, and dehalogenated oxanthrene products.
Scientific Research Applications
2,3-Dibromo-1-chlorooxanthrene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex halogenated aromatic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-1-chlorooxanthrene involves its interaction with molecular targets through halogen bonding and π-π interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules. The pathways involved in its mechanism of action are still under investigation, with a focus on understanding its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dibromo-1-chloronaphthalene
- 2,3-Dibromo-1-chlorobenzene
- 2,3-Dibromo-1-chlorofluorene
Uniqueness
2,3-Dibromo-1-chlorooxanthrene is unique due to its oxanthrene core, which imparts distinct electronic and steric properties compared to other halogenated aromatic compounds. This uniqueness makes it a valuable compound for studying halogenated aromatic chemistry and exploring new applications in various scientific fields.
Properties
CAS No. |
131167-10-7 |
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Molecular Formula |
C12H5Br2ClO2 |
Molecular Weight |
376.43 g/mol |
IUPAC Name |
2,3-dibromo-1-chlorodibenzo-p-dioxin |
InChI |
InChI=1S/C12H5Br2ClO2/c13-6-5-9-12(11(15)10(6)14)17-8-4-2-1-3-7(8)16-9/h1-5H |
InChI Key |
TZDXEWYEVRTUMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=CC(=C(C(=C3O2)Cl)Br)Br |
Origin of Product |
United States |
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